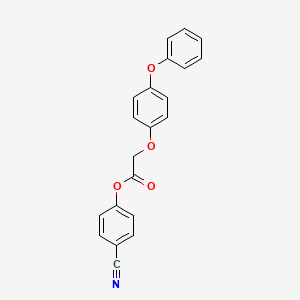

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate

描述

Structure

3D Structure

属性

IUPAC Name |

(4-cyanophenyl) 2-(4-phenoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c22-14-16-6-8-20(9-7-16)26-21(23)15-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKCKSCRSZJUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Cyanophenyl 2 4 Phenoxyphenoxy Acetate

Esterification Routes for the Acetate (B1210297) Moiety Formation

The final step in the synthesis of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is the esterification reaction between 2-(4-phenoxyphenoxy)acetic acid and 4-cyanophenol. Esterification is a fundamental reaction in organic chemistry, and several methods can be employed to achieve this transformation. jocpr.comresearchgate.net

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.netchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. chemguide.co.ukreaxis.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then reacts readily with the phenol. For instance, treating 2-(4-phenoxyphenoxy)acetic acid with thionyl chloride (SOCl₂) would yield 2-(4-phenoxyphenoxy)acetyl chloride. This highly reactive intermediate can then be reacted with 4-cyanophenol, often in the presence of a mild base like pyridine to neutralize the HCl byproduct.

Coupling reagents are also widely used for ester formation under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the phenol. organic-chemistry.org Catalysts such as 4-dimethylaminopyridine (DMAP) are often added to accelerate these reactions. Another approach involves the use of phosphonitrilic chloride (PNT) in combination with N-methylmorpholine (NMM) as an effective activator for coupling phenoxy acetic acids with phenols at room temperature. jocpr.com

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Inexpensive reagents |

| Acyl Chloride Method | Carboxylic Acid -> Acyl Chloride (e.g., with SOCl₂), Phenol, Base (e.g., Pyridine) | Typically mild to room temperature | High reactivity, good yields |

| Coupling Reagents | Carboxylic Acid, Phenol, Coupling Agent (e.g., DCC, EDCI), Catalyst (e.g., DMAP) | Mild, room temperature | High yields, good for sensitive substrates |

| PNT Activation | Phenoxy Acetic Acid, Phenol, PNT, NMM | Mild, room temperature | Effective for phenoxy acetic acids |

Precursor Synthesis Strategies for the 4-Cyanophenyl Unit

The 4-cyanophenyl structural unit is derived from its precursor, 4-cyanophenol (also known as 4-hydroxybenzonitrile). There are several established synthetic pathways to produce this important intermediate. chemicalbook.comguidechem.comchemdad.com

One common industrial method is the ammoxidation of p-cresol . This process involves the reaction of p-cresol with ammonia and oxygen at high temperatures over a suitable catalyst. Other routes start from halogenated phenols or benzonitriles. For example, 4-cyanophenol can be produced through the reaction of 4-bromophenol with copper(I) cyanide. chemicalbook.comchemdad.com Similarly, the reaction of 4-chlorobenzonitrile with sodium methoxide is another viable method. chemicalbook.comchemdad.com A catalyzed gas-phase reaction of ethyl 4-hydroxybenzoate with ammonia also yields 4-cyanophenol. chemicalbook.comchemdad.com

The synthesis can also start from 4-hydroxybenzaldehyde, which is reacted with hydroxylamine hydrochloride. This reaction can be performed in formic acid or with the aid of a metal catalyst. guidechem.com

Table 2: Synthesis Routes for 4-Cyanophenol

| Starting Material | Key Reagents | Reaction Type |

|---|---|---|

| p-Cresol | Ammonia, Oxygen, Catalyst | Ammoxidation |

| 4-Bromophenol | Copper(I) Cyanide | Nucleophilic Substitution |

| 4-Chlorobenzonitrile | Sodium Methoxide | Nucleophilic Aromatic Substitution |

| Ethyl 4-hydroxybenzoate | Ammonia, Catalyst | Gas-phase reaction |

| 4-Hydroxybenzoic acid | Thionyl chloride, Ammonia | Multi-step conversion |

| 4-Hydroxybenzaldehyde | Hydroxylamine hydrochloride | Condensation/Dehydration |

Precursor Synthesis Strategies for the 2-(4-Phenoxyphenoxy)acetic Acid Unit

The synthesis of 2-(4-phenoxyphenoxy)acetic acid involves the formation of a diaryl ether followed by the introduction of the acetic acid side chain. A common route starts with hydroquinone (1,4-dihydroxybenzene).

In a typical procedure, hydroquinone can be reacted with a substituted pyrimidine, such as 2-methylsulfonyl-4,6-disubstituted-pyrimidine, in the presence of a base like sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride to form a 2-(4-hydroxyphenoxy)-pyrimidine intermediate. mdpi.com This intermediate, which contains the required 4-hydroxyphenoxy moiety, can then undergo an etherification reaction.

The introduction of the acetic acid group is often achieved through Williamson ether synthesis . The phenolic hydroxyl group of the 4-phenoxyphenol intermediate is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from an acetic acid derivative, such as chloroacetic acid or ethyl bromoacetate. jocpr.commdpi.com If an ester like ethyl bromoacetate is used, a subsequent hydrolysis step with a base (e.g., NaOH) followed by acidification is required to obtain the final carboxylic acid. mdpi.com

For example, a solution of a substituted 4-formylphenol can be reacted with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in a solvent like DMF. mdpi.com The resulting ester is then hydrolyzed using aqueous sodium hydroxide in methanol to yield the corresponding phenoxyacetic acid. mdpi.com

Exploration of Diverse Chemical Reaction Pathways

The synthesis of this compound and its precursors relies on fundamental bond-forming reactions and functional group transformations.

The formation of carbon-oxygen (C-O) bonds is central to the synthesis of the 2-(4-phenoxyphenoxy)acetic acid backbone. Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination/etherification , are powerful methods for forming diaryl ethers. These reactions typically involve a copper or palladium catalyst to couple an aryl halide with a phenol. rsc.org Such catalytic systems offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic aromatic substitution methods.

Carbon-carbon (C-C) bond formation is also relevant, particularly in the synthesis of the aromatic precursors. While not directly used in the final assembly steps for this specific compound, catalytic methods for C-C bond formation are a cornerstone of modern organic synthesis. organic-chemistry.org For instance, the introduction of the cyano group onto the aromatic ring can be achieved via palladium-catalyzed cyanation of an aryl halide or triflate. Furthermore, catalytic hydrogenation and transfer hydrogenation are modern, atom-economical methods for C-C bond formation. nih.gov

Functional group interconversion (FGI) is the process of converting one functional group into another and is a key strategy in multi-step synthesis. ub.edufiveable.me In the context of synthesizing the precursors for this compound, several FGIs are employed.

A prominent example is the synthesis of the nitrile group in 4-cyanophenol. This can be achieved through the dehydration of a primary amide (4-hydroxybenzamide). guidechem.comvanderbilt.edu Reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride are commonly used for this transformation. vanderbilt.edu The amide itself is typically derived from the corresponding carboxylic acid or ester. guidechem.com Another FGI is the conversion of an aldehyde (4-hydroxybenzaldehyde) into a nitrile via an oxime intermediate. guidechem.comvanderbilt.edu

Derivatization strategies can be used to modify the core structure. For example, the aromatic rings of the phenoxyphenoxy moiety could be substituted with various functional groups to study structure-activity relationships in different applications. This could involve electrophilic aromatic substitution reactions like halogenation or nitration, followed by further interconversions.

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. The Fischer esterification mechanism is a well-studied, acid-catalyzed process. chemguide.co.uk It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (phenol). chemguide.co.ukresearchgate.net A tetrahedral intermediate is formed. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product. chemguide.co.uk

The mechanism of C-O bond formation in diaryl ethers via nucleophilic aromatic substitution (SₙAr) typically requires an electron-withdrawing group on the aryl halide to activate the ring for nucleophilic attack. In catalytic versions like the Buchwald-Hartwig etherification, the mechanism involves a catalytic cycle with steps of oxidative addition of the aryl halide to the metal catalyst, coordination of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the catalyst.

Crystallographic Analysis and Solid State Structure of 4 Cyanophenyl 2 4 Phenoxyphenoxy Acetate

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

No single crystal X-ray diffraction data for 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate has been reported in the accessible scientific literature or crystallographic databases. This technique would be essential for determining the precise bond lengths, bond angles, and torsion angles within the molecule, as well as for identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern its crystal packing.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

There is no published powder X-ray diffraction (PXRD) pattern for this compound. PXRD is a fundamental technique for identifying the crystalline phases of a compound and for investigating the potential existence of polymorphs—different crystalline forms of the same substance that can exhibit distinct physical properties.

Crystal Packing Features and Supramolecular Assembly in the Solid State

Without crystallographic data, a definitive description of the crystal packing and supramolecular assembly of this compound cannot be provided. Such an analysis would detail how individual molecules arrange themselves in the crystal lattice to form a stable, three-dimensional structure.

Influence of Molecular Conformation on Solid-State Architecture

The conformation of the flexible ether and ester linkages in this compound is expected to significantly influence its solid-state architecture. However, in the absence of experimental structural data, any discussion on the interplay between molecular conformation and crystal packing would be purely conjectural.

Computational Chemistry Investigations of 4 Cyanophenyl 2 4 Phenoxyphenoxy Acetate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

There are no available DFT studies specifically focused on 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate. Such studies would be instrumental in understanding its electronic properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. No EPS maps for this compound are available in the current body of scientific literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are often used to complement experimental spectroscopic data (such as FT-IR and Raman). There are no published computational vibrational analyses for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of a molecule over time. No MD simulation studies have been published for this compound.

Quantum Chemical Topology Analysis (e.g., AIM, NBO)

Quantum Chemical Topology analyses, such as the Quantum Theory of Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, offer deep insights into the nature of chemical bonds and intermolecular interactions. These analyses have not been performed or reported for this compound.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

While computational methods are powerful in predicting spectroscopic signatures (e.g., NMR, UV-Vis) and understanding intermolecular interactions, no such predictions or detailed analyses are available for this compound.

Applications in Advanced Materials Science: Focus on Liquid Crystalline Systems

Mesophase Behavior and Thermal Transitions of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate

The thermal stability and the nature of the mesophases exhibited by a liquid crystal are critical parameters determining its applicability. For calamitic (rod-like) molecules such as this compound, the progression of phases upon heating typically follows a path from a crystalline solid to one or more liquid crystalline phases before transitioning to an isotropic liquid. nih.gov This behavior is governed by the balance of intermolecular forces, molecular shape, and thermal energy. The investigation of these phases and their transition temperatures is commonly performed using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govnih.gov

While specific experimental data for this compound is not detailed in the available literature, its properties can be inferred from structurally similar compounds containing cyanophenyl, ester, and phenoxy ether moieties. nih.govtandfonline.com The presence of multiple aromatic rings and a strong terminal dipole from the cyano group typically promotes stable mesophases over a broad temperature range. nih.gov

Table 1: Representative Thermal Transitions for Analogous Liquid Crystalline Compounds

| Compound Class | Cr → N/Sm Transition (°C) | N/Sm → I Transition (°C) | Mesophase Range (°C) |

|---|---|---|---|

| Cyanobiphenyl Esters | 60 - 110 | 150 - 220 | ~90 - 110 |

| Three-Ring Phenoxy Ethers | 85 - 130 | 180 - 250 | ~95 - 120 |

| Chalconyl-Ester Systems | 70 - 95 | 120 - 170 | ~50 - 75 |

Note: This table presents typical temperature ranges for compounds structurally related to this compound to illustrate expected behavior. Actual values for the specific compound may vary.

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes but no long-range positional order. beilstein-journals.org For molecules with a strong dipole moment, such as those containing a terminal cyano group, this phase is very common. researchgate.net The strong dipole of the cyano group enhances the intermolecular attractions that favor parallel alignment. researchgate.net

Characterization of the nematic phase is primarily conducted using polarized optical microscopy (POM), which reveals characteristic textures. researchgate.net For a nematic phase, typical textures include the "schlieren" texture, with dark brushes corresponding to topological defects, or the "threaded" or "marbled" texture. researchgate.net Molecular dynamics simulations on similar molecules, like 4-cyano-4'-n-alkylbiphenyls (nCB), have been used to analyze the nematic-isotropic phase transition at an atomistic level, confirming the first-order nature of this transition. researchgate.netarxiv.org

Smectic (Sm) phases exhibit a higher degree of order than nematic phases, with molecules organized into layers. beilstein-journals.org These phases are more likely to occur in molecules with longer, more linear structures or strong lateral interactions that promote layered arrangements. The extended, three-ring structure of this compound suggests a propensity for forming smectic phases, such as the Smectic A (SmA) or Smectic C (SmC) phases, likely at temperatures below the nematic phase range. rsc.orgtandfonline.com

Under POM, the Smectic A phase, where molecules are aligned perpendicular to the layer planes, often displays a "focal conic" or "fan-shaped" texture. researchgate.net The Smectic C phase, which features a collective tilt of molecules within the layers, would show a modified version of these textures. rsc.org X-ray diffraction is a key technique used to confirm the layered structure and measure the layer spacing, which can reveal details about molecular packing, such as whether molecules are interdigitated or intercalated within the layers. rsc.org Studies on related cyanoterphenyl-based dimers have shown a rich smectic polymorphism, including intercalated biaxial smectic A phases and tilted Smectic C phases. rsc.orgrsc.org

The cholesteric phase (N*), or chiral nematic phase, is formed when chiral molecules are present in a nematic liquid crystal. wikipedia.org Since this compound is an achiral molecule, it will not form a cholesteric phase on its own. However, a cholesteric phase can be induced by introducing a chiral dopant into a nematic phase of the compound. wikipedia.orgbeilstein-journals.org The chiral dopant transfers its molecular chirality to the bulk phase, resulting in a helical superstructure where the director rotates progressively along a helical axis. beilstein-journals.org This induced chirality is the basis for many applications, including color-changing films and sensors. wikipedia.org

Furthermore, molecules with bent shapes, often found in liquid crystal dimers containing ether or thioether linkages, can exhibit more complex, ordered mesophases like the twist-bend nematic (NTB) phase. mdpi.commdpi.com The NTB phase is a heliconical structure that can form below the conventional nematic phase. mdpi.com While the specific geometry of this compound is not inherently bent, its derivatives or its behavior in mixtures could potentially lead to the formation of such complex, ordered structures.

Structure-Mesophase Relationship Studies for this compound Derivatives

The relationship between molecular structure and the resulting mesophase behavior is a cornerstone of liquid crystal research. ohiolink.edu By systematically modifying the structure of a parent molecule like this compound, one can tune its liquid crystalline properties.

Key structural modifications and their expected effects include:

Core Structure: Adding a fourth phenyl ring to the core would increase the molecule's length-to-breadth ratio, generally leading to higher clearing temperatures (nematic-to-isotropic transition) and increased thermal stability of the mesophases. researchgate.net Conversely, introducing lateral substituents on the phenyl rings would increase the molecular width, disrupting the packing efficiency and typically lowering the clearing point.

Linking Group: The acetate (B1210297) linker (-OCO-CH₂-) provides a degree of flexibility. Altering this linkage, for instance, by changing its length or replacing it with a more rigid group like an ethynyl (B1212043) (-C≡C-) bond, would significantly impact the molecular geometry and, consequently, the type and stability of the mesophases. mdpi.com Flexible linkages like ethers are known to influence the formation of different smectic or twist-bend phases. mdpi.com

Terminal Group: The terminal cyano (-CN) group is crucial for the material's properties due to its strong dipole moment. researchgate.net Replacing it with other polar groups, such as a fluoro (-F) or isothiocyanato (-NCS) group, would alter the dielectric anisotropy and intermolecular forces, thereby affecting the mesophase stability and electro-optical response. ohiolink.edumdpi.com

Electro-Optical Response and Anisotropy in Liquid Crystalline Devices (Theoretical/Experimental)

The utility of liquid crystals in display and photonic devices stems from their anisotropy—specifically, their dielectric and optical anisotropy—which allows for the manipulation of light with an external electric field. researchgate.netpublisherspanel.com

Dielectric Anisotropy (Δε): This property describes the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The terminal cyano group in this compound has a large dipole moment aligned with the long molecular axis. researchgate.net This molecular feature is expected to result in a large, positive dielectric anisotropy (Δε > 0). Materials with positive Δε are essential for many electro-optic applications, such as twisted nematic (TN) displays, where an applied electric field aligns the director parallel to the field. researchgate.net

Optical Anisotropy (Birefringence, Δn): Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The extended π-electron system of the three conjugated phenyl rings in the molecule's core leads to a high molecular polarizability anisotropy. researchgate.net This is expected to translate into a high birefringence (Δn), a desirable property for applications requiring significant phase modulation of light. mdpi.com

The electro-optic response time of a liquid crystal device is influenced by factors such as the material's viscosity, the cell gap, and the elastic constants. While specific data is unavailable for this compound, cyanobiphenyl-based materials are known for their moderate viscosity and predictable electro-optical behavior. nih.govtandfonline.com

Table 2: Typical Anisotropic Properties for Cyanophenyl-Based Liquid Crystals

| Property | Symbol | Typical Value Range | Significance |

|---|---|---|---|

| Dielectric Anisotropy | Δε | +5 to +20 | Determines switching threshold voltage |

| Optical Anisotropy (Birefringence) | Δn | 0.15 to 0.35 | Influences contrast and phase modulation |

| Rotational Viscosity | γ₁ (mPa·s) | 100 - 300 | Affects switching speed |

Note: This table provides representative values for liquid crystals containing the cyanophenyl moiety to indicate the expected performance characteristics.

Design Principles for Novel Liquid Crystalline Materials Incorporating the Compound

This compound can serve as a valuable component in the formulation of liquid crystal mixtures designed for specific applications. Pure compounds rarely possess the complete set of properties (e.g., broad temperature range, low viscosity, optimal birefringence) required for a device. tandfonline.com Therefore, mixtures are formulated by combining several compounds to achieve the desired performance profile. mdpi.com

Based on its molecular structure, this compound would be incorporated into a mixture to:

Provide High Positive Dielectric Anisotropy: The potent cyano group is a key feature for achieving a large positive Δε in a mixture, which is necessary for low-voltage operation in display devices. mdpi.com

Promote Smectic Phases: For applications requiring layered structures, this compound could be used as a component to induce or stabilize smectic phases in a mixture. mdpi.com

By blending this compound with other mesogens that may offer complementary properties, such as low viscosity or different elastic constants, material scientists can precisely engineer liquid crystal mixtures tailored for advanced electro-optical devices. mdpi.com

Biochemical Interactions and in Vitro/non Human Biological Activity Studies

Investigation of Enzyme-Ligand Binding and Inhibition Kinetics (Non-Human Enzymes)

There is no publicly available research that investigates the binding of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate to any non-human enzymes. Consequently, data on its inhibition kinetics, such as IC₅₀ or Kᵢ values, against specific enzymes are not available.

Receptor Interactions and Modulation in Non-Human Cell Lines

No studies have been identified that examine the interaction of this compound with any receptors in non-human cell lines. Therefore, its potential agonistic or antagonistic activities and its effects on receptor modulation remain uncharacterized.

Mechanisms of Action in Model Biological Systems (Non-Human)

Information regarding the mechanism of action of this compound in any non-human model biological systems is not present in the available literature. Research detailing its cellular or molecular pathways of action has not been published.

Structure-Activity Relationships (SAR) for Biochemical Functionality

As there are no available studies on the biological or biochemical activity of this compound, no structure-activity relationship (SAR) analyses have been reported. Such studies would require comparative data from a series of structurally related compounds, which are not available.

Development and Validation of Analytical Methodologies for 4 Cyanophenyl 2 4 Phenoxyphenoxy Acetate

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate due to its versatility, high resolution, and wide applicability. ijpra.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, which possesses moderate polarity. A typical RP-HPLC system for this analysis would involve a C18 stationary phase, which provides excellent hydrophobic interaction, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water. phenomenex.com

Qualitative analysis is achieved by comparing the retention time of the peak in a sample chromatogram to that of a known reference standard. For enhanced confidence in peak identification, especially in complex matrices, techniques like diode-array detection (DAD) can be employed to compare the UV-Vis spectrum of the analyte peak with that of the standard. apvma.gov.au Quantitative analysis is typically performed using an external standard method, where the peak area of the analyte is proportional to its concentration.

Method Optimization for Separation Efficiency and Detection Sensitivity

Method optimization is a systematic process to achieve the desired analytical performance. For this compound, the primary goals are to achieve a sharp, symmetrical peak, baseline separation from any impurities or matrix components, and a short analysis time. nih.gov

Key parameters optimized include:

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time. A gradient elution, where the solvent composition changes during the run, is often employed to separate compounds with a range of polarities and to sharpen peaks. sigmaaldrich.com For instance, a gradient might start at 50% acetonitrile and increase to 95% over several minutes.

pH of the Mobile Phase: While this compound does not have readily ionizable groups, controlling the pH of the mobile phase (e.g., with a phosphate or acetate (B1210297) buffer) can help stabilize the baseline and improve the peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase. phenomenex.com

Column Temperature: Maintaining a constant, elevated column temperature (e.g., 30-40 °C) can decrease the viscosity of the mobile phase, leading to lower backpressure and sharper peaks. It also ensures the reproducibility of retention times. pensoft.net

Flow Rate: A flow rate of around 1.0 mL/min is common for standard analytical columns (e.g., 4.6 mm internal diameter) and provides a good balance between analysis time and separation efficiency. pensoft.net

Detection Wavelength: The UV detector wavelength is selected based on the absorbance maximum of this compound to ensure maximum detection sensitivity. Given its aromatic structure, a wavelength in the range of 220-240 nm is typically optimal.

A typical optimized method might use a C18 column (150 mm x 4.6 mm, 5 µm particle size) with a gradient elution of acetonitrile and water at a flow rate of 1.0 mL/min and a column temperature of 30 °C. pensoft.net

Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantitation (LOQ)

Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to demonstrate that the analytical procedure is suitable for its intended purpose. pensoft.netresearchgate.net

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. scispace.com This is assessed by analyzing a series of standard solutions at different concentrations. The response (peak area) is plotted against concentration, and a linear regression analysis is performed. For a method to be considered linear, the correlation coefficient (r²) should typically be greater than 0.999. japsonline.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, for example, on different days or with different analysts. researchgate.net An acceptable RSD for precision is typically ≤ 2%. ijpra.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined using a recovery study, where a known amount of the analyte is added (spiked) into a blank matrix. The percentage recovery is then calculated. The acceptable range for accuracy is generally 98.0% to 102.0%. ijpra.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com These limits are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. scispace.com

Table 1: Hypothetical HPLC Method Validation Data

| Parameter | Specification | Result |

|---|---|---|

| Linearity Range | - | 1.0 - 100.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Precision (Repeatability, %RSD) | ≤ 2% | 0.85% |

| Precision (Intermediate, %RSD) | ≤ 2% | 1.20% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.50 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. scispace.com For this compound, GC-MS is particularly useful for purity assessment and trace-level analysis. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. scispace.com

The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" that can be used for definitive identification. This is invaluable for purity assessment, as it allows for the identification of synthesis-related impurities or degradation products, even if reference standards are not available.

For trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. Instead of scanning a full mass range, the detector focuses on a few characteristic ions of the target analyte. This significantly increases sensitivity and selectivity, making it possible to detect the compound at very low concentrations in complex matrices. researchgate.net

Table 2: Typical GC-MS Parameters

| Parameter | Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 50-500) for purity; SIM mode for trace analysis |

Capillary Electrophoresis (CE) and Other Chromatographic Techniques

While HPLC and GC-MS are the primary analytical tools, other techniques can offer complementary advantages.

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. mdpi.com For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be required. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. CE offers advantages such as extremely high separation efficiency, very small sample volume requirements, and low solvent consumption, making it a "green" analytical technique. mdpi.comanalyticaltoxicology.com

Other Chromatographic Techniques include Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net Supercritical Fluid Chromatography (SFC) is another alternative that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be faster and uses less organic solvent than HPLC.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is crucial to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. scispace.com The strategy depends heavily on the nature of the matrix.

Solid-Phase Extraction (SPE): This is a widely used technique for liquid samples, such as water or biological fluids. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE offers high recovery, good selectivity, and reduces solvent usage compared to traditional liquid-liquid extraction. scispace.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for analyzing pesticide residues in food and environmental samples. It typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a "salting-out" step to partition the analyte into the organic layer. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a combination of sorbents to remove specific interferences like lipids and pigments. hpst.cz

Accelerated Solvent Extraction (ASE): This technique is used for solid or semi-solid samples. It employs conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process, resulting in shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. gcms.cz

The choice of the final extraction solvent must be compatible with the intended analytical instrument (e.g., volatile solvents for GC, mobile phase components for HPLC).

Environmental Fate and Transformation Pathways of 4 Cyanophenyl 2 4 Phenoxyphenoxy Acetate

Photolytic Degradation Mechanisms and Photoproduct Identification

The photolytic degradation of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate in the environment is anticipated to be a significant transformation pathway, influenced by the absorption of ultraviolet (UV) radiation from sunlight. While direct studies on this specific compound are not available, the degradation mechanisms can be inferred from research on structurally similar pesticides, such as those containing phenoxy and diphenyl ether moieties.

The primary mechanism of photolytic degradation is expected to involve the cleavage of the ether and ester bonds within the molecule. For instance, the photodegradation of fenoxycarb, which also contains a phenoxy-phenoxy structure, proceeds rapidly in water, with a half-life of about 5 hours under simulated sunlight. This suggests that the diphenyl ether linkage is susceptible to photolysis. The process likely involves the generation of reactive intermediates, such as hydroxyl radicals, which can attack the aromatic rings and the ether linkage.

Another potential degradation pathway is the photo-Fries rearrangement, a process observed in the photolysis of various carbamates. This reaction could lead to the formation of phenolic compounds. Depending on the specific conditions, such as the presence of photosensitizers in the environment, different degradation pathways may be favored.

4-Hydroxyphenyl 2-(4-phenoxyphenoxy)acetate: Formed by the replacement of the cyano group with a hydroxyl group.

4-Cyanophenol: Resulting from the cleavage of the ester bond.

2-(4-phenoxyphenoxy)acetic acid: Also a product of ester bond cleavage.

Phenol and 4-phenoxyphenol: Arising from the cleavage of the diphenyl ether linkage.

Further research utilizing techniques like gas chromatography-mass spectrometry (GC-MS) would be necessary to definitively identify the photoproducts formed during the photolytic degradation of this compound.

Biotransformation Processes by Microorganisms and Metabolic Pathways

The biotransformation of this compound by microorganisms is a critical process determining its persistence and fate in soil and aquatic environments. While specific studies on this compound are lacking, insights can be drawn from research on the microbial degradation of structurally related herbicides and pesticides, such as pyriproxyfen and compounds with diphenyl ether linkages.

Microorganisms, particularly bacteria and fungi, are known to degrade complex organic molecules through enzymatic reactions. The primary metabolic pathways for this compound are expected to involve:

Ester Hydrolysis: The ester linkage is a likely initial point of microbial attack. Esterase enzymes can hydrolyze the ester bond, yielding 4-cyanophenol and 2-(4-phenoxyphenoxy)acetic acid.

Ether Bond Cleavage: The diphenyl ether bond can be cleaved by dioxygenase enzymes, a common mechanism in the degradation of diphenyl ether herbicides. This would lead to the formation of phenolic compounds.

Hydroxylation: Microorganisms can introduce hydroxyl groups onto the aromatic rings, increasing the water solubility of the compound and facilitating further degradation.

Nitrile Group Transformation: The cyano group can be transformed by nitrile hydratase or nitrilase enzymes into an amide and subsequently to a carboxylic acid.

The rate and extent of biotransformation will depend on various environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients. For example, the degradation of pyriproxyfen in soil is influenced by soil texture and organic matter content, with faster degradation observed in soils with higher organic matter.

The following table summarizes the potential metabolites resulting from the biotransformation of this compound:

| Metabolite Name | Formation Pathway |

| 4-Cyanophenol | Ester hydrolysis |

| 2-(4-phenoxyphenoxy)acetic acid | Ester hydrolysis |

| 4-Hydroxyphenol | Ether bond cleavage and further degradation |

| Phenol | Ether bond cleavage |

| 4-Carboxyphenyl 2-(4-phenoxyphenoxy)acetate | Nitrile group transformation |

Hydrolytic Stability and pH-Dependent Degradation

The hydrolytic stability of this compound is a key factor in its environmental persistence, particularly in aquatic systems. Hydrolysis is a chemical reaction with water that can lead to the breakdown of the compound, and its rate is often dependent on the pH of the surrounding medium.

The presence of an ester linkage in this compound makes it susceptible to hydrolysis. Ester hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester is protonated, making it more susceptible to nucleophilic attack by water. This reaction is typically reversible.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the ester is attacked by hydroxide ions. This reaction is generally irreversible and often proceeds faster than acid-catalyzed hydrolysis.

While specific experimental data for this compound is not available, studies on other aromatic esters can provide an indication of its likely behavior. For many esters, the rate of hydrolysis is slowest at a neutral pH and increases at both acidic and alkaline pH values.

The expected hydrolysis products of this compound are 4-cyanophenol and 2-(4-phenoxyphenoxy)acetic acid. The rate of degradation at different pH values could be summarized as follows (hypothetical data based on general ester behavior):

| pH | Half-life (t½) | Degradation Rate |

| 4 | Moderate | Moderate |

| 7 | Long | Slow |

| 9 | Short | Fast |

This pH-dependent degradation has significant environmental implications. In neutral waters, the compound may be relatively persistent, while in more acidic or alkaline environments, its degradation via hydrolysis could be more rapid.

Assessment of Environmental Persistence and Mobility (Theoretical and Model Studies)

The environmental persistence and mobility of this compound can be assessed using theoretical models and by comparing its structural features to those of well-studied compounds. These assessments are crucial for predicting its potential to contaminate soil and groundwater.

Persistence:

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including photolysis, biotransformation, and hydrolysis. Based on the analysis in the preceding sections, this compound is expected to undergo degradation through all three pathways.

The presence of a photolabile diphenyl ether linkage suggests that photolysis could be a significant degradation route in sunlit surface waters and on soil surfaces.

The ester and ether linkages are also susceptible to microbial degradation, indicating that the compound is unlikely to be highly persistent in biologically active soils.

Hydrolysis will contribute to its degradation, particularly in alkaline waters.

Mobility:

The mobility of a chemical in soil is largely governed by its adsorption to soil particles, which is often predicted by its octanol-water partition coefficient (Kow). Compounds with high Kow values tend to be more hydrophobic and adsorb more strongly to soil organic matter, resulting in lower mobility.

The structure of this compound, with its multiple aromatic rings, suggests a relatively high Kow and thus a tendency to adsorb to soil and sediment. This is supported by studies on similar compounds like pyriproxyfen, which has a high tendency to adsorb to soils and is not prone to leaching into groundwater nih.gov.

Therefore, it is predicted that this compound will have low to moderate mobility in most soil types. The potential for groundwater contamination is likely to be low, as the compound is expected to remain in the upper soil layers where it can be degraded by microorganisms and sunlight. However, in soils with very low organic matter content, mobility could be higher.

Emerging Research Frontiers and Future Prospects for 4 Cyanophenyl 2 4 Phenoxyphenoxy Acetate

Rational Design of Next-Generation Derivatives with Tailored Properties

The rational design of derivatives of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is a key area for future research, aiming to fine-tune its physicochemical properties for specific applications. By systematically modifying its molecular architecture, researchers can manipulate its liquid crystalline behavior, thermal stability, and optical and dielectric properties.

One approach involves the strategic placement of substituents on the phenyl rings. For instance, the introduction of lateral fluoro groups can significantly alter the melting point and mesophase behavior of the compound. The strong electronegativity of fluorine can influence intermolecular interactions, leading to changes in the stability and type of liquid crystal phases.

Another avenue for derivatization is the modification of the flexible 2-(4-phenoxyphenoxy)acetate chain. Varying the length and branching of the alkyl chain can impact the molecule's aspect ratio and flexibility, which are crucial determinants of its liquid crystalline properties. The synthesis of homologous series with varying chain lengths would enable a systematic study of the structure-property relationships.

The table below illustrates potential modifications and their expected impact on the properties of this compound derivatives.

| Modification | Expected Impact on Properties | Potential Applications |

| Introduction of lateral fluoro groups | Lowered melting point, altered mesophase stability | Advanced liquid crystal displays (LCDs) |

| Variation of alkyl chain length | Modified aspect ratio, changes in liquid crystal phase transitions | Phase-change materials, sensors |

| Introduction of chiral centers | Induction of chiral mesophases (e.g., cholesteric) | Optical sensors, reflective displays |

| Polymerizable groups | Formation of liquid crystal polymers | Smart films, actuators |

Exploration of Novel Functional Applications Beyond Traditional Liquid Crystals

While the primary application of compounds like this compound is in liquid crystal displays, its unique molecular structure makes it a candidate for a range of other advanced functional applications.

One promising area is in the development of smart windows. By incorporating derivatives of this compound into polymer-dispersed liquid crystal (PDLC) films, it is possible to create windows that can be switched between transparent and opaque states with the application of an electric field. This technology has significant potential for energy-efficient buildings and privacy applications.

Another emerging application is in the field of photonics and optical switching. The ability of liquid crystals to modulate light in response to external stimuli makes them ideal for use in optical fibers, waveguides, and lasers. The high birefringence often associated with cyanophenyl-containing liquid crystals could be advantageous in these applications. ontosight.ai

Furthermore, the polar nature of the cyano group suggests potential for use in sensors. Changes in the local environment could induce a measurable change in the liquid crystalline phase or the optical properties of the material, enabling the detection of various analytes.

Integration with Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structure-property relationships in this compound and its derivatives necessitates the use of advanced spectroscopic and imaging techniques. These methods provide detailed insights into the molecular ordering, phase transitions, and dynamic behavior of these materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics in both the isotropic and liquid crystalline phases. ontosight.ai Two-dimensional NMR techniques can provide information on molecular orientation and order parameters.

Differential Scanning Calorimetry (DSC) is essential for determining the temperatures and enthalpies of phase transitions. ontosight.ai This data is crucial for characterizing the thermal stability and mesophase range of the material.

Polarized Optical Microscopy (POM) is a fundamental technique for identifying different liquid crystal phases based on their unique textures. This method allows for the direct visualization of the material's response to temperature changes and external fields.

Fluorescence spectroscopy can be employed to probe the local environment and molecular interactions. mdpi.com By doping the liquid crystal with fluorescent dyes, it is possible to study the molecular ordering and dynamics at a microscopic level.

The table below summarizes the key analytical techniques and the information they can provide for the study of this compound.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, dynamics, orientation, order parameters |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, enthalpies of transition |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases, visualization of textures |

| Fluorescence Spectroscopy | Local environment, molecular interactions, dynamics |

| X-ray Diffraction (XRD) | Layer spacing in smectic phases, molecular packing |

Interdisciplinary Collaborations for Holistic Compound Understanding

The future development and application of this compound and its derivatives will greatly benefit from interdisciplinary collaborations. A holistic understanding of these materials requires expertise from various fields, including chemistry, physics, materials science, and engineering.

Chemists will play a crucial role in the design and synthesis of new derivatives with tailored properties. Their expertise in organic synthesis is essential for creating novel molecular architectures.

Physicists will contribute to the understanding of the fundamental principles governing the liquid crystalline behavior of these materials. Their knowledge of optics, electromagnetism, and condensed matter physics is vital for characterizing the material's physical properties.

Materials scientists will focus on the processing and fabrication of these materials into functional devices. Their expertise in polymer science and device engineering will be key to translating the unique properties of these compounds into practical applications.

Engineers will be responsible for designing and building the systems that incorporate these materials, such as advanced displays, sensors, and photonic devices.

By fostering collaborations between these disciplines, researchers can accelerate the pace of discovery and innovation in the field of liquid crystals and advanced functional materials.

常见问题

Q. Critical parameters :

- Temperature : Optimal yields are achieved at 40–60°C to balance reaction rate and side-product formation.

- Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification by stabilizing the transition state .

- Workup : Acidic washes remove unreacted starting materials, while chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) during structural elucidation be systematically resolved?

Answer:

Discrepancies often arise from impurities, isotopic patterns, or conformational dynamics. Mitigation strategies include:

- Cross-validation :

- 2D NMR techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation.

Case example : Aromatic proton splitting in -NMR might suggest regioisomeric impurities. LC-MS/MS can identify co-eluting contaminants .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95% required for biological assays).

- NMR : Key diagnostic signals include:

- FT-IR : Confirm ester C=O stretch (~1740 cm) and cyano group absorption (~2230 cm) .

- Elemental analysis : Validate C, H, N composition within 0.4% of theoretical values.

Advanced: What experimental strategies improve the compound’s stability in long-term storage for pharmacological studies?

Answer:

Degradation pathways (hydrolysis, oxidation) depend on functional groups:

- Hydrolysis mitigation : Store in anhydrous solvents (e.g., DMSO-d6) at -20°C. Lyophilization enhances solid-state stability .

- Oxidation prevention : Add antioxidants (e.g., BHT at 0.01% w/v) and use amber vials to block UV light.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .

Note : Stability in biological matrices (e.g., plasma) requires separate validation using isotopically labeled internal standards .

Basic: How is the compound’s lipophilicity (LogP) experimentally determined, and why is it pharmacologically relevant?

Answer:

- Shake-flask method : Partition between octanol and water; quantify concentrations via UV-Vis spectroscopy.

- Chromatographic estimation : Use RP-HPLC retention times with a calibration curve of standards (e.g., nitrobenzene derivatives) .

Pharmacological relevance : LogP predicts membrane permeability and bioavailability. For 4-Cyanophenyl derivatives, LogP >3 suggests moderate blood-brain barrier penetration .

Advanced: How can researchers design dose-response assays to evaluate the compound’s enzyme inhibitory activity?

Answer:

- Target selection : Prioritize enzymes with structural homology to those inhibited by related esters (e.g., serine hydrolases ).

- Assay conditions :

- Substrate concentration : Use values (from Michaelis-Menten kinetics) to avoid saturation.

- Inhibitor dilution : 8-point serial dilution (0.1–100 μM) in DMSO/PBS.

- Controls : Include a known inhibitor (e.g., PMSF for esterases) and vehicle-only baseline.

- Data analysis : Calculate IC via nonlinear regression (e.g., GraphPad Prism) and validate with Cheng-Prusoff equation for competitive inhibition .

Basic: What safety precautions are essential when handling this compound in vitro?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; incinerate organic waste .

Toxicity data : Analogous cyanophenyl compounds show LD >500 mg/kg (oral, rats), suggesting moderate acute toxicity .

Advanced: How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Answer:

- Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set) and assign charges via AM1-BCC .

- Protein docking : Use AutoDock Vina to simulate binding to active sites (e.g., COX-2 for anti-inflammatory activity).

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis studies .

Case study : Docking of 4-cyanophenyl derivatives into the ATP-binding pocket of kinases revealed hydrogen bonding with backbone amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。